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NSI-189, an experimental neurogenic compound, has garnered significant interest for its
potential as a novel treatment for major depressive disorder (MDD) and other neurological
conditions. Developed by Neuralstem, Inc., the core hypothesis behind NSI-189 is its ability to
stimulate neurogenesis in the hippocampus, a brain region implicated in mood and memory.
This guide provides a comprehensive comparison of the key findings from both company-
sponsored and independent research, presenting the available data, experimental protocols,
and a critical analysis of the evidence to date.

Preclinical Neurogenesis Data: Original Claims and
Subsequent Studies

The initial preclinical research on NSI-189, largely conducted by Neuralstem, reported a
significant increase in hippocampal volume and neurogenesis in mice. These foundational
studies suggested a potential mechanism for antidepressant and pro-cognitive effects distinct
from conventional monoamine-based therapies.

One of the most cited preclinical findings is that NSI-189 could enhance hippocampal
neurogenesis by 20-30%.[1] However, it is crucial to note that these initial figures often
originate from data on file with the developing company and have not been independently
replicated in peer-reviewed studies focusing on depression models.[2][3]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15577346?utm_src=pdf-interest
https://muscleandbrawn.com/nootropics/nsi-189-explained-neurogenic-compound/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5030464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5910029/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Independent academic research has explored NSI-189's effects in various neurological disease
models, providing some support for its neurogenic properties, though not as a direct replication
of the original antidepressant-focused claims. For instance, a study in a rat model of stroke
found that oral administration of NSI-189 led to significant improvements in motor and
neurological deficits, which was associated with increased neurite outgrowth, particularly in the
hippocampus.[4] Another study in a mouse model of Angelman Syndrome demonstrated that
NSI-189 reversed cognitive and motor impairments and was associated with the activation of
pathways involved in synaptic plasticity.

Research in a rat model of irradiation-induced cognitive dysfunction found that NSI-189
treatment improved performance on several cognitive tasks and was associated with a
significant increase in neurogenesis.[3] However, this study did not observe significant changes
in overall hippocampal volume.[3][5] Studies in models of type 1 and type 2 diabetes have also
shown that NSI-189 can reverse and prevent peripheral neuropathy and is associated with
neurogenic and synaptogenic effects in the central nervous system.[6]

Comparative Preclinical Data on Neurogenesis

While direct head-to-head preclinical comparisons of NSI-189 with other antidepressants are
scarce in peer-reviewed literature, the broader context of antidepressant-induced neurogenesis
provides a benchmark.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5518191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5910029/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5910029/
https://www.researchgate.net/figure/NSI-189-treatment-does-not-elicit-changes-in-hippocampal-volume-after-irradiation_fig2_322611611
https://d1io3yog0oux5.cloudfront.net/_4bafbb6097229798478e228bba61ef07/neuralstem/news/2016-09-12_Neuralstem_Presented_NSI_189_Preclinical_Data_in_205.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Compound/Class

Animal Model

Key Findings on
Hippocampal Citation

Neurogenesis

NSI-189

Healthy Mice

Reported 20-30%
increase in
[1]

hippocampal volume

(company data).

Rat (Stroke Model)

Increased neurite
outgrowth (MAP2
immunoreactivity) in

the hippocampus.

[4]

Rat (Irradiation)

Significant increase in
neurogenesis (BrdU-

labeled cells).

[3]

SSRIs (e.g.,

Fluoxetine)

Rodent (Depression
Models)

Consistently shown to
increase proliferation
of granule cell

precursors.

Ketamine

Rodent

Acutely increases
synaptic proteins and
spine density; long-
term treatment has
shown mixed effects
on new neuron

survival.

Clinical Trial Findings: Major Depressive Disorder

NSI-189 has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of Major

Depressive Disorder. The results have been mixed, with the compound failing to meet its

primary endpoint in the Phase 2 study but showing potential effects on secondary and patient-

reported outcomes.
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Phase 1b Study

A Phase 1b study involving 24 patients with MDD assessed the safety, tolerability, and
preliminary efficacy of NSI-189.[2] Participants received either NSI-189 (40 mg once, twice, or
three times daily) or a placebo for 28 days.[2] The study reported that NSI-189 was well-
tolerated and showed a promising reduction in depressive and cognitive symptoms, with
significant improvements on the Symptoms of Depression Questionnaire (SDQ) and the
Cognitive and Physical Functioning Questionnaire (CPFQ).[2]

Phase 2 Study

A larger Phase 2 trial randomized 220 subjects to receive NSI-189 (40 mg or 80 mg daily) or a
placebo for 12 weeks. The primary endpoint was the change in the Montgomery-Asberg
Depression Rating Scale (MADRS). The study failed to show a statistically significant
difference between NSI-189 and placebo on the MADRS.[7]

However, the 40 mg dose of NSI-189 did show a statistically significant improvement on the
patient-rated Symptoms of Depression Questionnaire (SDQ).[8] Additionally, the 40 mg dose
demonstrated advantages on some objective cognitive measures from the CogScreen battery,
particularly in domains of executive function, reaction time, and delayed recall.[3]
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Experimental Protocols
Preclinical Assessment of Neurogenesis
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A common method for assessing neurogenesis in animal models involves the use of the

thymidine analog 5-bromo-2'-deoxyuridine (BrdU).

BrdU Administration: Animals are injected with BrdU, which is incorporated into the DNA of
dividing cells.[10][11]

Tissue Processing: After a set survival period, animals are euthanized, and their brains are
perfused, extracted, and sectioned.[12][13]

Immunohistochemistry: Brain sections are stained with antibodies specific to BrU and
neuronal markers (e.g., NeuN for mature neurons, Doublecortin for immature neurons).[12]
[13]

Cell Counting: The number of BrdU-positive cells that are also positive for neuronal markers
is quantified using microscopy to determine the rate of neurogenesis.[10]
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Clinical Assessment Measures

Montgomery-Asberg Depression Rating Scale (MADRS): A clinician-administered 10-item
scale to assess the severity of depressive symptoms.

Symptoms of Depression Questionnaire (SDQ): A patient-reported outcome measure
designed to assess a broad range of depressive symptoms.

Cognitive and Physical Functioning Questionnaire (CPFQ): A self-report scale assessing
cognitive and physical symptoms common in depression.

CogScreen: A computer-based battery of tests designed to assess cognitive functions such
as attention, memory, reaction time, and executive function.

Signaling Pathways and Proposed Mechanism of
Action
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The precise molecular mechanism of NSI-189 is not fully elucidated. However, preclinical
studies suggest it may upregulate key neurotrophic factors and activate signaling pathways
crucial for neurogenesis and synaptic plasticity. The study in the stroke model indicated that
NSI-189's effects were associated with an upregulation of Brain-Derived Neurotrophic Factor
(BDNF) and Stem Cell Factor (SCF).[4] Research in a mouse model of Angelman Syndrome
pointed to the activation of the TrkB and Akt pathways.
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Comparison with Alternatives
NSI-189 vs. SSRIs

SSRIs, the most commonly prescribed antidepressants, primarily act by increasing synaptic
levels of serotonin. While effective for many, they have a delayed onset of action and are not
effective for all patients. A leading hypothesis for their therapeutic effect involves a downstream
increase in hippocampal neurogenesis, which aligns with the proposed mechanism of NSI-189.
However, NSI-189 is designed to more directly target neurogenesis.

NSI-189 vs. Ketamine

Ketamine, an NMDA receptor antagonist, has emerged as a rapid-acting antidepressant. Its
mechanism is thought to involve a surge in glutamate signaling, leading to rapid
synaptogenesis. While some studies suggest ketamine can influence neurogenesis, its primary
antidepressant effect is likely not dependent on the birth of new neurons. In contrast to the
gradual, neurogenesis-dependent effects proposed for NSI-189, ketamine offers rapid but often
less sustained antidepressant action. Interestingly, some research suggests that smaller
hippocampal volume, a condition NSI-189 aims to reverse, may predict a better response to
ketamine.[14]
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Conclusion

The development of NSI-189 represents a novel and intriguing approach to the treatment of
major depressive disorder, focusing on structural brain changes through the stimulation of
neurogenesis rather than direct modulation of neurotransmitters. While the initial, company-
sponsored preclinical data reporting significant increases in hippocampal neurogenesis and
volume were promising, these specific findings in a depression-relevant context have yet to be
independently replicated in peer-reviewed literature.

Clinical trials have yielded mixed results. Although NSI-189 did not meet its primary endpoint in
a Phase 2 study for MDD based on clinician-rated scales, it did show statistically significant
improvements in patient-reported depression symptoms and on objective measures of
cognitive function.

For the scientific and drug development community, NSI-189 remains a valuable research
compound. The existing data underscore the potential of targeting neurogenesis for mood and
cognitive disorders. However, the lack of independent replication of the foundational preclinical
claims highlights a critical gap in the evidence. Future research should focus on independent
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validation of NSI-189's neurogenic effects in relevant animal models and further exploration of
its pro-cognitive properties. Such studies are essential to fully understand the therapeutic
potential and mechanistic underpinnings of this unique compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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